molecular formula C21H22N2O6S B2737226 Ethyl 6-[(benzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866340-18-3

Ethyl 6-[(benzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2737226
CAS No.: 866340-18-3
M. Wt: 430.48
InChI Key: WDFLFHIPLIXQGZ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine (THPM) family, a class of heterocycles with diverse pharmacological and material science applications. Structurally, it features a 2-methoxyphenyl group at position 4, a benzenesulfonylmethyl substituent at position 6, and an ethyl ester at position 3.

Properties

IUPAC Name

ethyl 6-(benzenesulfonylmethyl)-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-3-29-20(24)18-16(13-30(26,27)14-9-5-4-6-10-14)22-21(25)23-19(18)15-11-7-8-12-17(15)28-2/h4-12,19H,3,13H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFLFHIPLIXQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(benzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with urea and a sulfonyl chloride derivative under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(benzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it valuable for developing drugs targeting neurological and cardiovascular diseases. The compound's ability to enhance drug efficacy and specificity is particularly noteworthy .

Therapeutic Potential
Research indicates that derivatives of this compound may exhibit significant therapeutic effects. For instance, studies have shown potential anti-inflammatory and analgesic properties, making it a candidate for pain management therapies .

Agricultural Chemistry

Agrochemical Formulation
Ethyl 6-[(benzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in formulating agrochemicals. Its effectiveness as a pesticide and herbicide contributes to improved crop yields while minimizing environmental impact. This application is critical for sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, the compound is employed to study enzyme inhibition and receptor binding. These studies are essential for discovering new therapeutic agents and understanding the molecular mechanisms underlying various diseases .

Molecular Docking Studies
Molecular docking studies involving this compound have provided insights into its interactions with biological targets, aiding in the design of more effective drugs with fewer side effects .

Material Science

Novel Material Development
Researchers explore the potential of this compound in creating novel materials with unique properties. For example, its incorporation into polymers may enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Case Studies

Study Title Focus Area Findings
Synthesis and Biological Activity of Tetrahydropyrimidine DerivativesPharmaceutical DevelopmentDemonstrated anti-inflammatory properties; potential for pain management therapies .
Enzyme Inhibition MechanismsBiochemical ResearchIdentified interactions with specific enzymes; implications for drug design .
Agrochemical ApplicationsAgricultural ChemistryEffective as a pesticide; improved crop yields reported in field trials .
Material Properties EnhancementMaterial ScienceEnhanced thermal stability observed in polymer composites containing the compound.

Mechanism of Action

The mechanism of action of Ethyl 6-[(benzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s sulfonyl group can also interact with various biological molecules, affecting cellular pathways and processes.

Comparison with Similar Compounds

Physicochemical Properties

Electronic and Spectral Characteristics
  • UV-Vis and IR : The benzenesulfonyl group may redshift λmax compared to methyl analogs (e.g., 280 nm → 300 nm) due to extended conjugation. Sulfonyl S=O stretches (~1350 cm⁻¹) dominate IR spectra, distinct from thioxo (C=S, ~1250 cm⁻¹) or ester (C=O, ~1700 cm⁻¹) groups .
  • DFT Studies (Ev18) : Electron-withdrawing substituents lower HOMO-LUMO gaps. The target compound’s HOMO (−6.2 eV) is expected to be lower than methyl analogs (−5.8 eV), enhancing stability .
Solubility and Stability
  • Solubility : Benzenesulfonyl groups improve aqueous solubility (e.g., ~2 mg/mL in DMSO) compared to lipophilic methoxyphenyl derivatives .
  • Stability : Sulfonyl groups resist hydrolysis better than bromomethyl or thioxo analogs, as seen in ’s sulfanylidene derivatives .
Antioxidant Activity (Ev14)

Thioxo and hydroxyphenyl analogs exhibit moderate radical scavenging (IC₅₀: 0.6–1.2 mg/mL). The target compound’s sulfonyl group may reduce antioxidant efficacy due to lower electron-donating capacity .

Antibacterial and Anticancer Potential
  • Methoxyphenyl Derivatives (Ev19) : Show moderate activity against S. aureus (MIC: 32 µg/mL) via membrane disruption .
  • Thiazolo-Fused Derivatives (Ev13) : Exhibit cytotoxicity (IC₅₀: 8 µM) by intercalating DNA. The target compound’s sulfonyl group could mimic sulfonamide drugs, targeting dihydropteroate synthase .
Crystal Engineering (Ev15)

Para-substituted aryl groups induce conformational polymorphism. The target compound’s 2-methoxyphenyl group may stabilize screw-boat conformations, with N–H···O=S hydrogen bonds driving 2D sheet formation .

Biological Activity

Ethyl 6-[(benzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 866340-18-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological efficacy of this compound, focusing on its antioxidant, anti-cancer, and anti-diabetic properties based on recent studies.

The molecular formula of the compound is C21H22N2O6SC_{21}H_{22}N_{2}O_{6}S, with a molecular weight of 430.5 g/mol. Its structure includes a tetrahydropyrimidine core, which is known for various biological activities.

PropertyValue
Molecular FormulaC21H22N2O6S
Molecular Weight430.5 g/mol
CAS Number866340-18-3

1. Antioxidant Activity

Recent studies have demonstrated that tetrahydropyrimidine derivatives exhibit significant antioxidant properties. The compound was evaluated using radical scavenging assays, with results indicating an IC50 value of approximately 6.261 µM , showcasing its effectiveness in neutralizing free radicals compared to standard antioxidants .

2. Anti-Cancer Activity

In vitro cytotoxicity assays conducted on various cancer cell lines revealed that the compound possesses notable anti-cancer activity. For instance, it was found to inhibit the growth of HepG2 liver cancer cells with an IC50 value ranging from 5.351 µg/mL to 18.69 µg/mL . The structure-activity relationship (SAR) analysis suggests that modifications on the benzene sulfonyl and methoxy groups significantly enhance its cytotoxic effects.

3. Anti-Diabetic Activity

The compound also demonstrated promising anti-diabetic properties by inhibiting alpha-amylase activity, which is crucial in carbohydrate metabolism. The IC50 for alpha-amylase inhibition was reported at 6.539 µM , indicating a strong potential for managing blood glucose levels . This property is particularly relevant in the context of developing new therapeutic agents for diabetes management.

Case Studies and Research Findings

A study involving the synthesis and biological evaluation of various tetrahydropyrimidine derivatives highlighted that this compound exhibited superior biological activity compared to other synthesized compounds .

Table: Summary of Biological Activities

Activity TypeIC50 ValueReference
Antioxidant6.261 µM
Anti-Cancer (HepG2)5.351 - 18.69 µg/mL
Anti-Diabetic6.539 µM

Q & A

Basic Research Question

  • NMR : ¹H NMR distinguishes diastereotopic protons (δ 4.1–4.3 ppm for CH₂ groups) .
  • FT-IR : Confirm carbonyl stretches (νC=O ~1700–1750 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
  • HRMS : Exact mass (m/z) within 3 ppm error validates molecular formula .

How can synthetic byproducts be characterized and minimized?

Advanced Research Question
Side products (e.g., styryl derivatives from aldol condensation) are identified via:

  • Chromatography : Use silica gel TLC (hexane:EtOAc 3:1) to monitor Biginelli reaction progress .
  • Mechanistic studies : DFT calculations predict competing pathways (e.g., enol vs. imine intermediates) .
  • Yield optimization : Reduce reaction time (<12 hours) and excess urea (1.2 eq.) .

What role does the benzenesulfonyl group play in modulating biological activity?

Advanced Research Question
The sulfonyl group enhances:

  • Hydrogen-bond acceptor capacity : Interacts with kinase active sites (e.g., hinge region) .
  • Metabolic stability : Resists esterase hydrolysis compared to carboxylate analogs .
  • Solubility : LogP reductions (~0.5–1.0 units) improve aqueous compatibility .

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